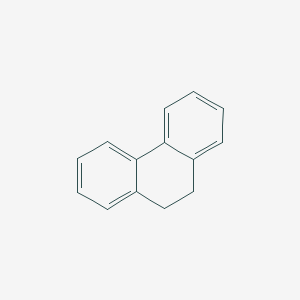

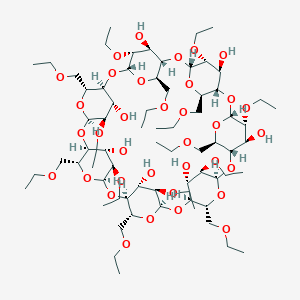

![molecular formula C10H9BrN2S B048431 8H-Indeno[1,2-d]thiazol-2-amine hydrobromide CAS No. 115247-57-9](/img/structure/B48431.png)

8H-Indeno[1,2-d]thiazol-2-amine hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8H-Indeno[1,2-d]thiazol-2-amine hydrobromide is a chemical compound with the molecular formula C10H9BrN2S . It has a molecular weight of 269.16 g/mol. The compound is solid in its physical form .

Synthesis Analysis

The synthesis of derivatives of 8H-Indeno[1,2-d]thiazol-2-amines has been described in a study . The process involves the reaction of thiourea with 2-tosyloxy-1-indanone, 2-bromo-2,3-dihydroinden-1-ones, and 2,2-dibromo-2,3-dihydroinden-1-one, yielding the derivatives in fairly good to excellent yields (90-95%) .Molecular Structure Analysis

The InChI code for 8H-Indeno[1,2-d]thiazol-2-amine is 1S/C10H8N2S/c11-10-12-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4H,5H2,(H2,11,12) .Chemical Reactions Analysis

A series of 8H-Indeno[1,2-d]thiazole derivatives were synthesized and evaluated for their biochemical activities against SARS-CoV-2 3CL pro . The representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .科学的研究の応用

SARS-CoV-2 3CL Protease Inhibitors

One of the significant applications of 8H-Indeno[1,2-d]thiazol-2-amine hydrobromide is its potential use as a SARS-CoV-2 3CL Protease Inhibitor . The 3-Chymotrypsin-like cysteine protease (3CL pro) is an attractive target for SARS-CoV-2 due to its important role in viral replication . A series of 8H-indeno[1,2-d]thiazole derivatives were synthesized and evaluated for their biochemical activities against SARS-CoV-2 3CL pro . The representative compound displayed inhibitory activity with an IC 50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .

Drug Design and Synthesis

The compound is also used in drug design and synthesis . The structure-activity relationships (SAR) of the compound and its derivatives are studied to develop novel inhibitors against SARS-CoV-2 3CL pro .

Biochemical Evaluation

8H-Indeno[1,2-d]thiazol-2-amine hydrobromide and its derivatives are used in biochemical evaluations . These evaluations help in understanding the biochemical activities of these compounds against various targets.

Research in Heteroaromatic Compounds

This compound belongs to the class of heteroaromatic compounds . Therefore, it is used in the synthesis of heteroaromatic compounds, which have a wide range of applications in medicinal chemistry and drug discovery .

Potential Antiviral Applications

Given its inhibitory activity against SARS-CoV-2 3CL pro, this compound has potential antiviral applications . It could be used in the development of antiviral drugs, particularly against coronaviruses .

Molecular Docking Studies

Molecular docking studies are performed with this compound to understand its binding mode with the target protein . These studies are crucial in drug discovery and development processes .

Safety And Hazards

The safety data sheet for 8H-Indeno[1,2-d][1,3]thiazol-2-amine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

4H-indeno[1,2-d][1,3]thiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S.BrH/c11-10-12-9-7-4-2-1-3-6(7)5-8(9)13-10;/h1-4H,5H2,(H2,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVKQBGBAHVLEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1SC(=N3)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597234 |

Source

|

| Record name | 8H-Indeno[1,2-d][1,3]thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8H-Indeno[1,2-d]thiazol-2-amine hydrobromide | |

CAS RN |

115247-57-9 |

Source

|

| Record name | 8H-Indeno[1,2-d][1,3]thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

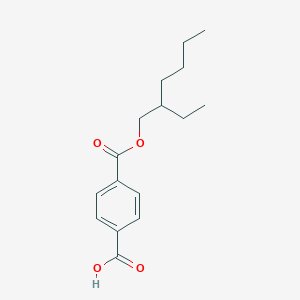

![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)

![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)